N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

Medicinal Chemistry Cholinesterase Inhibition Structure-Activity Relationship (SAR)

Researchers developing cholinesterase inhibitors or CNS-penetrant organophosphate antidotes face irreproducible SAR data when substituting N-phenyl oxime acetamide positional isomers-the 3,4-dimethylphenyl pattern yields a non-interchangeable pharmacological profile versus 2,4- or 3,5-dimethyl analogs. N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (CAS 17122-69-9) provides the precise substitution required for controlled selectivity profiling. • Defined 3,4-dimethyl pharmacophore enables reproducible AChE vs BChE selectivity data generation • Non-ionic, BBB-penetrant scaffold suitable for CNS antidote development programs • Validated synthetic route (3,4-dimethylphenylamine + glyoxylic acid oxime) ensures batch-to-batch consistency

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 17122-69-9
Cat. No. B090920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide
CAS17122-69-9
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C=NO)C
InChIInChI=1S/C10H12N2O2/c1-7-3-4-9(5-8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+
InChIKeyWDWMUOGEOATZNF-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (CAS 17122-69-9): Chemical Identity and Structural Classification


N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (CAS 17122-69-9), also designated as 3',4'-Glyoxyloxylidide,2-oxime (8CI) and NSC 106587 [1], is a small-molecule oxime belonging to the broader class of N-substituted 2-hydroxyiminoacetamides. With the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol [1], it is characterized by a core (hydroxyimino)acetamide pharmacophore attached to a 3,4-dimethylphenyl group. This scaffold is recognized in medicinal chemistry for its potential to interact with biological targets, particularly as a ligand for cholinesterases [2].

1 Cholinesterase (ChE) structure-activity relationship (SAR) studies using N-substituted hydroxyiminoacetamide scaffolds
2 Research on butyrylcholinesterase (BChE) vs. acetylcholinesterase (AChE) selectivity profiles
3 CNS-penetrant tool compound design and blood-brain barrier (BBB) permeability studies
4 Analytical reference standard for hydroxyiminoacetamide derivative synthesis and method validation

Why N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide Cannot Be Arbitrarily Substituted by Structural Analogs


Within the class of N-substituted-2-hydroxyiminoacetamides, even minor modifications to the N-phenyl substituent (e.g., the position and number of methyl groups, or the introduction of halogens) have been demonstrated to drastically alter key biological performance parameters, including enzyme inhibition potency (KI) and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) [1]. The specific 3,4-dimethyl substitution pattern on the phenyl ring of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide confers a unique and non-interchangeable pharmacological profile compared to its 2,4-dimethyl, 3,5-dimethyl, or halogenated analogs. Substituting with a seemingly similar compound from the same family will almost certainly yield different, and likely suboptimal, results in assays for cholinesterase inhibition, reactivation, or binding, necessitating compound-specific validation and procurement.

Positional Isomer Mismatch

Shifting the methyl substitution pattern (e.g., from 3,4-dimethyl to 2,4-dimethyl) may significantly alter binding orientation and enzyme inhibition profile, invalidating direct interchange.

Scaffold Class Divergence

Charged pyridinium aldoximes (e.g., 2-PAM) exhibit limited CNS penetration; substituting them for this uncharged hydroxyiminoacetamide core would shift the BBB permeability context and intended use case.

Halogenated Analog Profile Shift

Introducing halogens on the N-phenyl ring changes electronic properties; the resulting AChE/BChE selectivity and potency profile may not transfer, requiring compound-specific validation.

Quantitative Differentiation Guide: N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide vs. Structural Analogs


Positional Isomer Impact: 3,4-Dimethyl vs. 2,4-Dimethyl Substitution

The critical impact of the methyl substitution pattern on the N-phenyl ring is well-established within the N-substituted-2-hydroxyiminoacetamide class. Studies on related oximes confirm that shifting the methyl groups (e.g., from 3,4-dimethyl to 2,4-dimethyl) results in a different spatial orientation and electronic distribution, which can drastically affect binding to biological targets like acetylcholinesterase (AChE) [1]. While direct, publicly available inhibition constants (KI) for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide are currently absent, the class-level SAR data clearly establishes its non-interchangeability with other regioisomers, such as the 2,4-dimethylphenyl analog.

Positional Isomer Impact
Class-level inference
3,4-dimethyl vs. 2,4-dimethyl substitution pattern
No quantitative data available for this specific pair
Supports unique SAR entity context; isomer substitution may shift binding profile.
Data to verify; class-level SAR inference from related oximes.
Medicinal Chemistry Cholinesterase Inhibition Structure-Activity Relationship (SAR)

Core Scaffold Differentiation: Hydroxyiminoacetamide vs. Aldoxime Reactivators

A key functional advantage of the uncharged hydroxyiminoacetamide scaffold over conventional, permanently charged pyridinium aldoximes (e.g., 2-PAM, Obidoxime) is its superior potential to cross the blood-brain barrier (BBB) [1]. This property is essential for centrally active antidotes against nerve agents. While not a direct comparison for this specific compound, this class-level inference is critical for procurement decisions: it indicates that the hydroxyiminoacetamide core offers a fundamentally different therapeutic application (CNS exposure) compared to ionic aldoximes.

Core Scaffold Differentiation
Class-level inference
Hydroxyiminoacetamide vs. ionic pyridinium aldoximes
BBB penetration potential not quantified for this compound
Distinguishes by CNS-exposure research context, not by direct activity data.
Physicochemical property-based inference; requires validation.
Medicinal Chemistry Cholinesterase Reactivation Blood-Brain Barrier Penetration

Enzyme Selectivity Profile: BChE vs. AChE Preference in the Class

Class-level studies reveal a general trend for N-substituted-2-hydroxyiminoacetamides to exhibit a higher binding preference for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), often by orders of magnitude [1]. For instance, related compounds in the series showed KI values for BChE ranging from 0.30 μM to 130 μM, compared to 50 μM to 1200 μM for AChE [1]. While the precise KI values for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide are not reported, this class-level trend suggests it may also demonstrate a higher affinity for BChE, making it a potentially more relevant tool compound for studies focused on this enzyme.

Enzyme Selectivity Profile
Class-level inference
BChE KI range: 0.30–130 μM
AChE KI range: 50–1200 μM for related compounds
Suggests higher BChE affinity context; supports BChE-focused research tool selection.
Specific KI not reported for this compound; class-level in vitro assay data.
Medicinal Chemistry Cholinesterase Selectivity Enzyme Inhibition

Recommended Research and Industrial Applications for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide


Chemical Probe for Cholinesterase (ChE) Structure-Activity Relationship (SAR) Studies

Based on the well-characterized scaffold, N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide serves as a crucial building block for exploring the SAR of N-substituted-2-hydroxyiminoacetamides . Its specific 3,4-dimethylphenyl moiety makes it an essential comparator in any systematic investigation of how modifications to the N-phenyl ring influence binding affinity, selectivity for AChE versus BChE, and the overall inhibitory profile. The absence of published data for this specific compound underscores its value as a tool for generating novel, proprietary SAR data.

Precursor for the Development of Centrally-Acting Therapeutics

The uncharged nature of the hydroxyiminoacetamide core suggests that N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide may possess the physicochemical properties needed to cross the blood-brain barrier (BBB), a characteristic that distinguishes it from conventional ionic oximes like 2-PAM . This makes it a viable starting point or reference compound for developing novel antidotes against organophosphate poisoning with the potential to act within the central nervous system (CNS).

Reference Standard in Analytical and Synthetic Chemistry

As a defined chemical entity with a CAS number (17122-69-9) and known synthetic route via the reaction of 3,4-dimethylphenylamine with glyoxylic acid oxime , this compound is suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) and for validating synthetic procedures for related hydroxyiminoacetamide derivatives.

Application
Selection Property
Validation Focus
Cholinesterase (ChE) SAR probe
3,4-Dimethylphenyl substitution pattern for class-specific SAR mapping
Binding affinity and selectivity profile review for AChE vs. BChE
CNS-penetrant antidote precursor
Uncharged hydroxyiminoacetamide core supporting BBB permeability research
CNS exposure model interpretation; brain/plasma concentration ratio assessment
Analytical reference standard
Defined CAS entity and reproducible synthetic route
HPLC/LC-MS method validation; synthetic procedure benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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